molecular formula C22H23N3O5S B2797437 3,4-dimethoxy-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide CAS No. 1005294-93-8

3,4-dimethoxy-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2797437
CAS No.: 1005294-93-8
M. Wt: 441.5
InChI Key: ASFJVFCDIKYQKZ-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with 3,4-dimethoxy groups, linked via a thiazole ring to a carbamoylmethyl moiety and a 4-methoxybenzyl group.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-28-17-7-4-14(5-8-17)12-23-20(26)11-16-13-31-22(24-16)25-21(27)15-6-9-18(29-2)19(10-15)30-3/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFJVFCDIKYQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-dimethoxy-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route starts with the reaction of 2,3-dimethoxybenzoic acid with amine derivatives using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields for such reactions can vary, with 2,3-dimethoxybenzamides being obtained in yields ranging from 43% to 50% .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include ethanol as a solvent and heating to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,4-dimethoxy-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Core Heterocyclic Modifications

Thiazole vs. Triazole/Oxadiazole/Thiadiazole Analogues

  • EMAC Series (Thiazole-Hydrazine Derivatives): Compounds like EMAC2060 and EMAC2061 share the thiazole ring but incorporate hydrazine-linked aromatic systems.
  • 1,2,4-Triazoles (Compounds 7–9) : These derivatives replace the thiazole with a triazole ring and exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹). This tautomerism may enhance binding flexibility in enzyme pockets compared to the rigid thiazole core in the target compound .
  • 1,3,4-Oxadiazoles (LMM5/LMM11) : LMM5, containing a 4-methoxybenzyl group, demonstrates antifungal activity via thioredoxin reductase inhibition. The oxadiazole ring may confer improved metabolic stability over thiazoles, though this depends on substituent effects .

Substituent Variations

  • Similar motifs are seen in LMM5 (4-methoxybenzyl) and a benzimidazole derivative from , which shares N-(4-methoxyphenyl)carboxamide functionality .
  • Sulfonyl/Sulfamoyl Groups : Compounds like 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide () replace carbamoyl with sulfamoyl, altering hydrogen-bonding capacity and solubility. Such substitutions may shift biological targets from kinases to sulfotransferases .

Analytical Data

  • IR Spectroscopy : The target’s carbamoyl group would exhibit νC=O ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides (). Absence of this band in triazoles confirms cyclization .
  • NMR : Aromatic protons in the 3,4-dimethoxybenzamide region (δ 6.5–7.5 ppm) would align with signals in EMAC derivatives, though thiazole-linked methylene groups (CH₂) may appear at δ 3.5–4.5 ppm .

Data Tables

Table 2: Spectral Data Highlights

Compound IR νC=O (cm⁻¹) IR νNH (cm⁻¹) ¹H-NMR Key Signals
Target Compound ~1665 ~3280 (carbamoyl) δ 3.8–4.0 (OCH₃), δ 6.7–7.3 (aromatic)
EMAC2060 1663–1682 3150–3319 δ 7.2–8.1 (hydrazine aromatic)
LMM5 Not reported Not reported δ 3.7 (OCH₃), δ 7.2–7.8 (benzamide)

Biological Activity

3,4-Dimethoxy-N-[4-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with notable structural features that suggest potential biological activity. The compound incorporates a thiazole ring, methoxy groups, and a benzamide moiety, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H23N3O5S, with a molecular weight of 441.5 g/mol. The presence of the thiazole ring is significant as it has been linked to various biological activities.

Property Value
Molecular FormulaC22H23N3O5S
Molecular Weight441.5 g/mol
Thiazole RingPresent
Methoxy GroupsTwo (3 and 4 positions)

Anticancer Properties

Compounds containing thiazole rings have been widely studied for their anticancer properties. Research indicates that derivatives of thiazole exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

A study highlighted that thiazole derivatives demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating potent anticancer activity. The structural features contributing to this activity include the electron-donating methoxy groups and the hydrophobic interactions provided by the phenyl rings.

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in cancer progression. For example:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit RET kinase activity, which is crucial for tumor growth.
  • Apoptosis Induction : The compound may trigger apoptosis through mitochondrial pathways by modulating Bcl-2 family proteins.

Study on Antitumor Activity

A comparative study involving several thiazole derivatives found that those with methoxy substitutions exhibited enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study reported IC50 values ranging from 1.61 µg/mL to 2.98 µg/mL for various derivatives tested against these cell lines .

Interaction with Biological Targets

Research has shown that the thiazole moiety in compounds like this compound enhances binding affinity to target proteins involved in cancer pathways. For instance, molecular docking studies indicated strong binding interactions with the active sites of proteins associated with tumor growth regulation .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step protocols, including:

  • Suzuki–Miyaura coupling for carbon-carbon bond formation between aryl halides and organoboron precursors .
  • Amide bond formation using carbodiimide coupling agents (e.g., EDC/HCl) to link the benzamide and thiazole moieties . Optimization strategies:
  • Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with polar aprotic solvents (DMF or THF) at 80–100°C.
  • Purify intermediates via column chromatography to minimize side reactions .

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

Key methods include:

  • ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ 3.7–3.9 ppm and thiazole ring protons at δ 7.1–7.5 ppm .
  • X-ray crystallography : Resolve the thiazole-benzamide dihedral angle to confirm spatial arrangement .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (C₂₂H₂₃N₃O₅S) with <5 ppm error .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) influence biological activity against bacterial pathogens?

  • Structure-Activity Relationship (SAR) :
  • The 3,4-dimethoxybenzamide moiety enhances membrane permeability in Gram-positive bacteria (e.g., S. aureus), with IC₅₀ values of 5–10 µM .
  • Removing one methoxy group reduces activity by 50%, as shown in analogs lacking the 4-methoxy substituent .
    • Mechanistic Insight : Methoxy groups increase electron density, improving binding to bacterial DNA gyrase .

Q. What strategies can resolve contradictions in reported IC₅₀ values for enzyme inhibition across studies?

  • Standardized Assays : Use consistent ATP concentrations in kinase inhibition assays to minimize variability .
  • Control Experiments : Include reference inhibitors (e.g., staurosporine) to normalize data across labs .
  • Statistical Validation : Apply ANOVA to compare IC₅₀ datasets with ≥3 biological replicates .

Q. What in silico approaches are effective in predicting molecular targets for this benzamide-thiazole hybrid?

  • Molecular Docking : Use AutoDock Vina to model interactions with HBV polymerase (PDB: 1QZS), identifying key hydrogen bonds with Arg₁₆₀ and Tyr₅₅₈ .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
  • Validation : Cross-check predictions with SPR (Surface Plasmon Resonance) binding assays .

Q. How can differential solvent effects impact the compound’s reactivity in nucleophilic substitution reactions?

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SNAr reactions, increasing substitution rates at the thiazole C-2 position .
  • Case Study : Replacing DMF with acetonitrile reduces byproduct formation during chloro-to-methoxy substitutions .

Q. What experimental designs are optimal for comparative studies with structural analogs lacking the thiazole ring?

  • Isosteric Replacements : Compare with oxazole or pyridine analogs to evaluate the thiazole’s role in ATP-binding pocket interactions .
  • Biological Assays : Test all analogs under identical conditions in MTT assays (72-h exposure, 10% FBS) to assess cytotoxicity .
  • Thermodynamic Profiling : Use ITC (Isothermal Titration Calorimetry) to measure ΔG differences between analogs and target proteins .

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